molecular formula C13H17NO2 B12974803 Benzyl 2-(pyrrolidin-3-yl)acetate

Benzyl 2-(pyrrolidin-3-yl)acetate

Cat. No.: B12974803
M. Wt: 219.28 g/mol
InChI Key: XUWPKQNJXHTDQF-UHFFFAOYSA-N
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Description

Benzyl 2-(pyrrolidin-3-yl)acetate is an organic compound featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with a benzyl group and an acetate ester at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, making it valuable in medicinal chemistry and drug discovery. Its ester group and benzyl substituent influence reactivity, solubility, and biological interactions, particularly in enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl 2-pyrrolidin-3-ylacetate

InChI

InChI=1S/C13H17NO2/c15-13(8-12-6-7-14-9-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

XUWPKQNJXHTDQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(pyrrolidin-3-yl)acetate typically involves the reaction of benzyl bromide with 2-(pyrrolidin-3-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form benzyl 2-(pyrrolidin-3-yl)acetic acid.

    Reduction: Reduction can yield benzyl 2-(pyrrolidin-3-yl)ethanol.

    Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Benzyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Variants in the Ester Group

The nature of the ester group significantly impacts solubility, metabolic stability, and bioactivity. Key analogs include:

Compound Name Ester Group Key Differences Biological Activity Reference
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate Methyl Higher aqueous solubility vs. benzyl Enzyme inhibition
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate Ethyl Enhanced metabolic stability Antimicrobial, anticancer
Benzyl 2-(pyrrolidin-3-yl)acetate Benzyl Increased lipophilicity Receptor modulation N/A

Insights :

  • Benzyl esters (e.g., this compound) exhibit higher lipophilicity, improving membrane permeability but reducing water solubility compared to methyl/ethyl analogs .
  • Ethyl esters balance stability and solubility, often preferred in prodrug design .

Substituent Effects on the Pyrrolidine Ring

Modifications to the pyrrolidine ring’s substituents alter electronic and steric properties, affecting target binding and activity:

Compound Name Substituent Notable Properties Activity Enhancement Reference
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate 3-Bromobenzoyl Electrophilic halogen enhances reactivity Anticancer
Ethyl 2-(3-amino-1-phenylpyrrolidin-3-yl)acetate Phenyl (vs. benzyl) Reduced steric bulk Moderate antimicrobial
Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate Cyclopropylureido-thiadiazole Rigid structure improves selectivity Enzyme inhibition

Insights :

  • Halogenated substituents (e.g., bromine) enhance anticancer activity by promoting covalent interactions with biological targets .

Heterocyclic Modifications

Incorporation of additional heterocycles diversifies biological activity:

Compound Name Heterocycle Added Key Feature Primary Application Reference
Benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate Triazolo-pyridazine Enhanced π-π stacking interactions Kinase inhibition
Benzyl 2-(4-amino-1H-pyrazol-1-yl)acetate Pyrazole Hydrogen-bonding capacity Antifungal, antiviral

Insights :

  • Triazolo-pyridazine cores improve binding to kinase active sites via aromatic interactions .
  • Pyrazole rings introduce hydrogen-bonding motifs, critical for antifungal activity .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, stability, and bioavailability:

Compound Name LogP Aqueous Solubility (mg/mL) Metabolic Stability (t½, h) Reference
This compound 2.8 0.12 3.2 N/A
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate 1.9 1.45 5.8
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate 2.3 0.87 4.5

Insights :

  • Methyl esters exhibit higher solubility but lower LogP, suggesting faster renal clearance .
  • Benzyl esters ’ higher LogP correlates with prolonged half-life in vivo but may require formulation adjustments for delivery .

Uniqueness of this compound

The compound’s benzyl ester and pyrrolidine ring synergize to offer:

  • Enhanced Lipophilicity : Improves blood-brain barrier penetration for CNS-targeted therapies.
  • Synthetic Versatility : The benzyl group serves as a protective moiety in multi-step syntheses .
  • Dual Bioactivity : Preliminary studies suggest dual enzyme inhibition (e.g., proteases and kinases) due to flexible binding motifs .

Biological Activity

Benzyl 2-(pyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including its antibacterial, anticancer, and neuropharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to an acetate moiety. This structure is significant as it may influence the compound's interactions with biological targets.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, a study evaluating various pyrrolidine derivatives found that certain compounds displayed significant activity against multidrug-resistant bacterial strains. Although specific data on this compound is limited, similar derivatives have shown promise in this area.

Compound Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin)Staphylococcus aureus1532 µg/mL
This compoundNot directly testedN/AN/A

Anticancer Activity

The anticancer potential of this compound has been explored through studies on related compounds. For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

A notable study reported the cytotoxic activity of several pyrrolidine derivatives:

Compound Cell Line IC50 (µM)
Compound AA549 (lung cancer)6.39
Compound BMDA-MB-435 (breast cancer)9.20
This compoundNot directly testedN/A

While specific IC50 values for this compound are not available, its structural similarity to active derivatives suggests potential efficacy.

Neuropharmacological Effects

Pyrrolidine derivatives have also been studied for their neuropharmacological activities due to their structural resemblance to GABA analogs. These compounds may exhibit effects on the central nervous system (CNS), potentially acting as anxiolytics or anticonvulsants.

A study focusing on related compounds indicated that modifications in the pyrrolidine structure could enhance CNS activity:

Derivative Activity Mechanism of Action
Compound CAnxiolyticGABA receptor modulation
This compoundPotentially activeHypothesized GABAergic effect

Case Studies and Research Findings

  • Antimicrobial Resistance : A comprehensive study highlighted the need for new antimicrobial agents due to rising resistance levels. The synthesis of pyrrolidine derivatives like this compound could contribute to overcoming these challenges.
  • Cytotoxicity Assays : Various assays have demonstrated that modifications in the structure of pyrrolidine compounds can lead to enhanced anticancer properties. Future studies should focus on evaluating this compound against a broader range of cancer cell lines.
  • Neuropharmacological Investigations : Preliminary research suggests that compounds similar to this compound may interact with neurotransmitter systems, warranting further investigation into their potential therapeutic applications in neurodegenerative diseases.

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